molecular formula C23H17BrCl2N2O2 B11970970 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303104-36-1

2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11970970
CAS No.: 303104-36-1
M. Wt: 504.2 g/mol
InChI Key: OUCLWJHFCUNFJC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step reactions. One common method includes the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . The reaction proceeds via in situ generation of a reactive intermediate, acyl (imidoyl)ketene, and results in the formation of the desired compound in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Biological Activities

Research indicates that benzoxazine derivatives exhibit a broad spectrum of biological properties. The applications of this specific compound can be categorized into several key areas:

Anticancer Activity

Studies have shown that compounds with similar structures to 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine possess significant anticancer properties. These compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, benzoxazinones have been reported to exhibit anticancer effects through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Research into related benzoxazine derivatives indicates effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

Neuroprotective Effects

There is emerging evidence that benzoxazine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit the aggregation of neurotoxic proteins or modulate neurotransmitter systems to enhance cognitive function .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes forming the pyrazolo-benzoxazine core followed by electrophilic aromatic substitution to introduce bromophenyl and methoxyphenyl groups. Conditions often require strong acids or bases and inert atmospheres to prevent side reactions.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of similar benzoxazine derivatives, researchers found that compounds with halogen substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing significant activity at low concentrations.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce neurological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to its specific combination of bromine, chlorine, and methoxy functional groups attached to a benzoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound with potential therapeutic applications. Its unique molecular structure combines features of pyrazolo and benzoxazine rings, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18Cl2N2O2
  • Molecular Weight : 425.3 g/mol
  • CAS Number : 303104-36-1
  • IUPAC Name : 7,9-dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Biological Activity Overview

The compound exhibits a range of biological activities including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The following sections detail these activities based on available research findings.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound possess significant anti-inflammatory effects. For instance:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. This inhibition can lead to reduced production of prostaglandins that mediate inflammatory responses .
  • Case Study : In a study evaluating various benzoxazinone derivatives for their anti-inflammatory activity, compounds were tested in vivo for their ability to reduce formalin-induced paw edema in rats. The tested compounds showed varying degrees of efficacy compared to standard anti-inflammatory drugs like aspirin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research Findings : Similar benzoxazine derivatives have demonstrated activity against various microbial strains. For example, some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus15.62 µg/mL
Example BEscherichia coli31.25 µg/mL

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties:

  • Mechanism of Action : It is hypothesized that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival. This interaction could lead to apoptosis in cancer cells or inhibit tumor growth through various pathways .
  • Case Study : A screening study identified several compounds with anticancer activity against multiple cancer cell lines using multicellular spheroids as models. While specific data on the compound was not highlighted, its structural analogs showed promising results in reducing tumor viability .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

  • Toxicological Data : The compound has been noted to cause skin irritation and serious eye irritation upon exposure. Additionally, it may pose long-lasting harmful effects to aquatic life . Therefore, appropriate safety measures should be considered during handling and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example:

  • Step 1 : Cyclization using POCl₃ at 120°C to form the pyrazolo-benzoxazine core (as demonstrated in analogous triazine-based syntheses) .
  • Step 2 : Introduce substituents (e.g., bromophenyl, methoxyphenyl) via Suzuki coupling or nucleophilic aromatic substitution. Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) to minimize side reactions .
  • Key Controls : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2–1.5 equivalents of aryl halides) to ensure complete substitution.

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks using DEPT-135 to confirm aromatic protons and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₁₅BrCl₂N₂O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer :

  • Solubility : DMSO or dichloromethane (DCM) are preferred due to the compound’s lipophilic aromatic structure.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzoxazine ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assess changes in biological activity (e.g., enzyme inhibition) .
  • In Vitro Assays : Use dose-response curves (IC₅₀) to compare derivatives. Include positive controls (e.g., known kinase inhibitors) and validate selectivity via counter-screens .
  • Computational Docking : Map binding interactions using AutoDock Vina with homology-modeled protein targets .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in activated sludge. Monitor via LC-MS for parent compound and metabolites .
  • Bioaccumulation : Measure logP values (e.g., using shake-flask method) and model bioaccumulation potential with EPI Suite .
  • Toxicity Assays : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 µg/L) and assess mortality/developmental abnormalities .

Q. How can contradictions in reported biological data be resolved?

  • Methodological Answer :

  • Replicate Studies : Repeat assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) .
  • Control Variables : Account for batch-to-batch purity variations (e.g., ≥97% by HPLC) and solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
  • Meta-Analysis : Use PRISMA guidelines to systematically compare literature data and identify confounding factors (e.g., cell line specificity) .

Q. Methodological Framework Integration

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Methodological Answer :

  • Conceptual Anchors : Link hypotheses to existing theories (e.g., frontier molecular orbital theory for reactivity predictions) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace benzoxazine ring-opening pathways in hydrolytic studies .
  • Data Interpretation : Apply Hammett plots to correlate substituent electronic effects with reaction rates .

Properties

CAS No.

303104-36-1

Molecular Formula

C23H17BrCl2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17BrCl2N2O2/c1-29-21-5-3-2-4-16(21)23-28-20(17-10-15(25)11-18(26)22(17)30-23)12-19(27-28)13-6-8-14(24)9-7-13/h2-11,20,23H,12H2,1H3

InChI Key

OUCLWJHFCUNFJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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